2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

Cereblon binding affinity Targeted protein degradation IMiD scaffold design

2-(2,5-Dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic cereblon (CRBN) ligand belonging to the immunomodulatory imide drug (IMiD) class. It combines two key structural deviations from the canonical thalidomide scaffold: a succinimide (pyrrolidine-2,5-dione) ring in place of the glutarimide (piperidine-2,6-dione) ring, and a single 4-fluoro substituent on the isoindoline-1,3-dione (phthalimide) moiety.

Molecular Formula C12H7FN2O4
Molecular Weight 262.19 g/mol
Cat. No. B13457526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
Molecular FormulaC12H7FN2O4
Molecular Weight262.19 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)F
InChIInChI=1S/C12H7FN2O4/c13-6-3-1-2-5-9(6)12(19)15(11(5)18)7-4-8(16)14-10(7)17/h1-3,7H,4H2,(H,14,16,17)
InChIKeyDBPFBINXPGZVSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: A Dual-Differentiated Cereblon Ligand Scaffold for Targeted Protein Degradation


2-(2,5-Dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic cereblon (CRBN) ligand belonging to the immunomodulatory imide drug (IMiD) class. It combines two key structural deviations from the canonical thalidomide scaffold: a succinimide (pyrrolidine-2,5-dione) ring in place of the glutarimide (piperidine-2,6-dione) ring, and a single 4-fluoro substituent on the isoindoline-1,3-dione (phthalimide) moiety. The succinimide ring has been shown to confer approximately 6.5-fold higher intrinsic binding affinity for CRBN compared to glutarimide in FRET-based competition assays using the bacterial CRBN homologue MsCI4 (Ki 4.3 μM vs 28 μM) [1]. The 4-fluoro substituent serves as a chemically addressable handle for nucleophilic aromatic substitution (SNAr), enabling efficient conjugation of amine-containing linkers for proteolysis-targeting chimera (PROTAC) assembly [2]. This dual differentiation—enhanced basal CRBN affinity from the succinimide ring plus a built-in conjugation handle from the 4-fluoro group—is not simultaneously present in any approved IMiD (thalidomide, lenalidomide, pomalidomide) or in the commonly used PROTAC precursor 4-fluorothalidomide, which retains the lower-affinity glutarimide ring.

Why 4-Fluorothalidomide or Non-Fluorinated Succinimide Analogs Cannot Substitute for 2-(2,5-Dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione


In-class cereblon ligands are not interchangeable because the two critical functional modules—the E3 ligase-binding imide ring and the isoindoline-1,3-dione substituent pattern—independently govern binding affinity, neo-substrate degradation selectivity, and synthetic tractability for PROTAC assembly. The widely used 4-fluorothalidomide (CAS 835616-60-9) provides the SNAr conjugation handle but retains the glutarimide ring, which has approximately 6.5-fold lower intrinsic CRBN affinity than succinimide (Ki 28 μM vs 4.3 μM for the basal rings) [1]. Conversely, the non-fluorinated succinimide analog 2-(2,5-dioxopyrrolidin-3-yl)isoindole-1,3-dione (CAS 303-16-2) lacks the aryl fluoride leaving group required for efficient amine linker attachment under mild conditions, necessitating additional synthetic steps that introduce heterogeneity and reduce conjugate yields [2]. The target compound uniquely co-localizes both advantages—the higher-affinity succinimide ring and the 4-fluoro SNAr handle—in a single, well-characterized scaffold. Substituting with either comparator forces the user to accept either lower CRBN engagement efficiency or loss of the direct conjugation site, which can alter degradation kinetics, ternary complex cooperativity, and PROTAC potency.

Quantitative Differentiation Evidence for 2-(2,5-Dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Versus Closest Analogs


Succinimide Ring Confers ~6.5-Fold Higher Intrinsic CRBN Binding Affinity Compared to the Glutarimide Ring Found in All Approved IMiDs and 4-Fluorothalidomide

The basal succinimide ring (pyrrolidine-2,5-dione) exhibits a Ki of 4.3 μM for the cereblon homologue MsCI4, compared to 28 μM for the basal glutarimide ring (piperidine-2,6-dione), representing an approximately 6.5-fold higher binding affinity. This differential was measured in a direct FRET-based competition assay using the isolated thalidomide-binding domain from Magnetospirillum gryphiswaldense [1]. The same study established that the 5-membered succinimide ring generally confers higher affinity than its 6-membered glutarimide counterpart across multiple compound series. This affinity advantage is structurally rationalized: X-ray crystallography shows that succinimide-based compounds engage the same conserved hydrogen bonds with residues F77 and W79 of MsCI4 as thalidomide, but the reduced ring size positions the imide carbonyl and NH groups more optimally within the aromatic cage of the binding pocket [2]. By contrast, 4-fluorothalidomide and all clinically approved IMiDs (thalidomide, lenalidomide, pomalidomide) employ the glutarimide ring, which has intrinsically lower basal CRBN engagement. For reference, thalidomide itself shows a Ki of 4.4 μM for MsCI4 in the same assay system, indicating that the phthalimide substituent partially compensates for the weaker glutarimide ring but does not exceed the affinity achievable with succinimide [2].

Cereblon binding affinity Targeted protein degradation IMiD scaffold design

4-Fluoro Substituent Provides a Built-In SNAr Conjugation Handle Absent in Non-Halogenated Succinimide-IMiD Analogs

The 4-fluoro substituent on the isoindoline-1,3-dione ring serves as an efficient leaving group for nucleophilic aromatic substitution (SNAr) with primary amine-containing linkers. This reactivity is the established route for conjugating CRBN-recruiting ligands to target-protein ligands in PROTAC design, and 4-fluorothalidomide (2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione, CAS 835616-60-9) is widely used for this purpose [1]. In the standard PROTAC synthesis protocol, 4-fluorothalidomide reacts with PEG-amines via SNAr to install the linker, though this reaction competes with nucleophilic acyl substitution at the phthalimide carbonyls, generating an undesired impurity that co-elutes with the desired product on HPLC throughout subsequent steps [2]. The target compound retains this SNAR-competent 4-fluoro position while employing the succinimide ring. The non-fluorinated succinimide analog 2-(2,5-dioxopyrrolidin-3-yl)isoindole-1,3-dione (CAS 303-16-2) lacks this reactive handle entirely, requiring pre-functionalization of the isoindoline ring or alternative, less efficient conjugation strategies. Furthermore, fluorination at the phthalimide ring has been associated with enhanced cellular potency: tetrafluorothalidomide inhibits TNF-α production with an IC50 of approximately 400 nM, compared to >200 μM for thalidomide under the same conditions [3], demonstrating that fluorine substitution on the isoindoline-1,3-dione moiety can substantially augment biological activity beyond merely providing a synthetic handle.

PROTAC synthesis Linker conjugation chemistry SNAr reactivity

Combined Succinimide–4-Fluoro Scaffold Addresses Two Independent Differentiation Axes Simultaneously, a Property Not Available in Any Single Comparator

The target compound is structurally positioned at the intersection of two independently validated differentiation strategies: (i) replacing glutarimide with succinimide to increase basal CRBN affinity (~6.5-fold), and (ii) installing a 4-fluoro substituent to enable facile linker conjugation and enhance biological activity. No single comparator compound captures both features simultaneously. 4-Fluorothalidomide (CAS 835616-60-9) provides the SNAr handle but retains the lower-affinity glutarimide ring (basal Ki 28 μM) [1]. The non-fluorinated succinimide analog (CAS 303-16-2) offers the higher-affinity ring but lacks the conjugation site. Clinically approved IMiDs—thalidomide (Ki 4.4 μM), lenalidomide (Ki 3.1 μM), and pomalidomide (Ki 0.8 μM)—all use the glutarimide ring and require separate functionalization strategies for PROTAC linker attachment [2]. Pomalidomide achieves its superior affinity through a 4-amino substituent rather than fluorine, and this amino group is not a suitable leaving group for SNAr chemistry. The polyfluorinated thalidomide analog Gu1215, which contains multiple fluorine atoms on the phthalimide ring and retains the glutarimide scaffold, demonstrated IC50 values of 1.6 μM in RPMI-8226 cells and 3.4 μM in JJN3 cells [3], but its CRBN engagement is mechanistically distinct: Western blot analyses revealed that Gu1215 exerts its anti-myeloma activity through a CRBN-independent mechanism [3], indicating that polyfluorination on the glutarimide scaffold may redirect pharmacology away from cereblon-mediated degradation. This underscores the importance of the succinimide ring for maintaining canonical CRBN-dependent activity while still benefiting from fluorine substitution.

PROTAC design Cereblon ligand engineering Multiparameter optimization

X-Ray Crystallography Confirms That Succinimide-Based IMiD Analogs Engage the Canonical Cereblon Binding Mode Despite a Different Ring Size

X-ray crystallographic analysis of succinimide-based compounds 4a, 4b, 5a, and 5b in complex with MsCI4 (the cereblon thalidomide-binding domain) revealed that all four compounds adopt the classical IMiD binding mode, with the basal main-chain interactions of the succinimide amino group with residue F77 and the carbonyl group with W79 fully conserved [1]. The orientation of the protruding phthalimide moieties of 4a, 5a, and 5b is described as very similar to that of thalidomide despite the different ring size of glutarimide (6-membered) and succinimide (5-membered) [1]. This structural validation confirms that the succinimide scaffold does not alter the fundamental CRBN engagement geometry and that neo-substrate recruitment interfaces are preserved. In contrast, polyfluorinated glutarimide-based analogs such as Gu1215 have been shown to exert biological activity through a CRBN-independent mechanism [2], raising the possibility that extensive fluorination on the glutarimide scaffold may disrupt canonical cereblon pharmacology. The succinimide-based scaffold therefore offers a structurally validated path to maintaining CRBN-dependent targeted degradation while still accommodating fluorine substitution.

Structural biology Cereblon binding mode IMiD co-crystal structures

Succinimide Ring Exhibits a Distinct Hydrolysis Profile Compared to Glutarimide, with Implications for Metabolic Stability and Assay Reproducibility

Thalidomide and its glutarimide-based analogs are known to undergo spontaneous hydrolysis at physiological pH (half-life approximately 5.5–7.3 h at pH 7.4), which generates multiple metabolites that can confound activity measurements and contribute to variable pharmacokinetics [1]. In crystallographic studies of succinimide-based compounds 4a, 4b, 5a, and 5b, compound-specific hydrolysis patterns were observed: for compound 4b (succinimide with 3-nitrophthalimide, Ki = 11 μM), all three binding pockets in the crystallographic asymmetric unit were occupied by the hydrolyzed metabolite rather than the parent compound, whereas 5b (succinimide with 4-aminophthalimide, Ki = 12 μM) was exclusively observed in the non-hydrolyzed form [1]. This differential hydrolysis behavior within the succinimide series indicates that the ring-opened metabolites form specific additional interactions within the CRBN binding pocket—the secondary amide rescues the hydrogen bond to N50, and the carboxyl group replaces a conserved water molecule coordinated by W99 [1]. The 4-fluoro substituent on the target compound may further modulate hydrolysis kinetics by altering the electron density of the phthalimide ring system, potentially conferring a stability profile distinct from both non-fluorinated succinimide analogs and glutarimide-based compounds. While direct head-to-head hydrolysis half-life data for the target compound versus comparators are not yet published, the structural precedent establishes that succinimide and glutarimide scaffolds follow non-identical degradation pathways that can influence both pharmacological interpretation and assay reproducibility.

Metabolic stability Hydrolysis kinetics IMiD scaffold pharmacology

Optimal Application Scenarios for 2-(2,5-Dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Based on Quantitative Differentiation Evidence


PROTAC Linker Optimization Campaigns Requiring a Single Building Block with Both High CRBN Affinity and Built-In Conjugation Chemistry

In PROTAC development, the choice of E3 ligase ligand directly influences ternary complex stability, degradation efficiency, and the hook effect. The target compound's succinimide ring provides approximately 6.5-fold higher basal CRBN affinity than the glutarimide ring present in the commonly used 4-fluorothalidomide [1], while the 4-fluoro substituent retains the SNAr reactivity essential for one-step amine-linker conjugation [2]. This dual functionality allows medicinal chemistry teams to explore PROTAC linker length and composition space without the confounding variable of suboptimal E3 ligase engagement, and without the added synthetic burden of pre-functionalizing a non-halogenated scaffold. The documented competing nucleophilic acyl substitution side reaction observed during SNAr conjugation of 4-fluorothalidomide [2] also applies to this scaffold and should be monitored by HPLC during linker installation.

Structure-Activity Relationship (SAR) Studies Distinguishing CRBN-Dependent vs. CRBN-Independent Pharmacology in IMiD-Resistant Cancer Models

The Barton et al. (2024) study demonstrated that the polyfluorinated glutarimide-based lead compound Gu1215 exerts anti-myeloma activity through a CRBN-independent mechanism, despite potent cellular IC50 values (1.6 μM in RPMI-8226 and 2.7 μM in lenalidomide-resistant MM1.R10R cells) [1]. This finding underscores the risk that modifications to the IMiD scaffold can inadvertently redirect pharmacology away from cereblon. The target compound, with its structurally validated succinimide CRBN binding mode confirmed by X-ray crystallography [2], serves as a mechanistically cleaner tool for SAR campaigns that aim to isolate CRBN-dependent degradation effects. By using this compound as a scaffold for systematic substitution at the isoindoline ring (R1, R2 positions), researchers can probe the structural determinants of neo-substrate selectivity while maintaining confidence that observed effects are mediated through canonical cereblon engagement.

Comparative Metabolic Stability Profiling of Succinimide- vs. Glutarimide-Based Cereblon Ligands for In Vivo PROTAC Studies

Thalidomide undergoes rapid spontaneous hydrolysis at physiological pH (t₁/₂ ~5.5–7.3 h), generating multiple metabolites that can complicate pharmacokinetic analysis and reduce target engagement [1]. The succinimide ring exhibits a distinct hydrolysis pattern: crystallographic studies showed that certain succinimide-based analogs (e.g., 4b) are predominantly observed in their hydrolyzed form, while others (e.g., 5b) remain exclusively intact [1]. This variability suggests that the substituent pattern on the isoindoline ring modulates hydrolytic stability within the succinimide series. The target compound's 4-fluoro substituent may confer a unique stability profile relative to both non-fluorinated succinimide analogs and glutarimide-based comparators. Researchers planning in vivo PROTAC efficacy or PK studies can employ this compound in head-to-head stability comparisons with 4-fluorothalidomide to determine which scaffold provides the more favorable exposure profile for their specific linker and target-ligand combination. The compound is commercially available from multiple suppliers in milligram to gram quantities, supporting both preliminary stability screening and scaled synthesis of PROTAC candidates.

Development of Next-Generation Molecular Glue Degraders with Non-Glutarimide Cereblon Engagement

The discovery that succinimide is a validated, higher-affinity alternative to glutarimide for cereblon binding [1] opens the door to molecular glue degraders that diverge from the thalidomide/lenalidomide/pomalidomide chemotype. The target compound provides a minimal scaffold that combines the succinimide CRBN-binding module with a phthalimide surface that can be diversified at the 4-position (via the fluoro leaving group) to explore neo-substrate recruitment interfaces. This scaffold is particularly relevant given recent evidence that even minor substituent changes on the phthalimide ring can profoundly alter degradation selectivity (e.g., lenalidomide degrades IKZF1/3 via CK1α recruitment, while pomalidomide shows a broader degradation profile) [2]. Starting from the target compound, libraries of 4-substituted succinimide-IMiDs can be generated via SNAr with diverse amine nucleophiles, enabling rapid exploration of structure-degradation relationships without requiring de novo scaffold synthesis for each analog.

Quote Request

Request a Quote for 2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.